2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique pharmacological properties. The compound’s structure includes a fused bicyclic system with a methyl group at the 6-position and an ethanamine side chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Ethanamine Side Chain: This step involves the nucleophilic substitution of a halogenated ethanamine derivative with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing double bonds within the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated ethanamine derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Similar structure but with a different substitution pattern.
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine:
Uniqueness
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-8-2-3-10-12-6-9(4-5-11)13(10)7-8/h6,8H,2-5,7,11H2,1H3 |
InChI Key |
AJJNUQGOKGNSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC=C(N2C1)CCN |
Origin of Product |
United States |
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